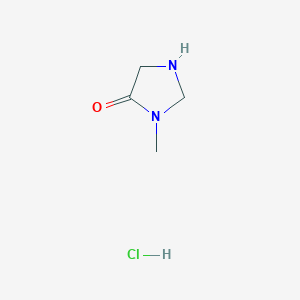
3-Methylimidazolidin-4-one hydrochloride
Overview
Description
3-Methylimidazolidin-4-one hydrochloride is a chemical compound with the molecular formula C4H9ClN2O and a molecular weight of 136.58 g/mol . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The InChI code for 3-Methylimidazolidin-4-one hydrochloride is1S/C4H8N2O.ClH/c1-6-3-5-2-4(6)7;/h5H,2-3H2,1H3;1H . This code provides a unique identifier for the molecular structure of this compound. Physical And Chemical Properties Analysis
3-Methylimidazolidin-4-one hydrochloride is a solid at room temperature . It should be stored in a cool, dry place . The compound has a molecular weight of 136.58 g/mol .Scientific Research Applications
Asymmetric Synthesis Applications
3-Methylimidazolidin-4-one hydrochloride has been utilized in asymmetric synthesis. For instance, it was involved in the asymmetric alkylation process for synthesizing fluorinated α-amino acid derivatives. This process demonstrated the compound's utility in generating structurally complex and stereochemically enriched products (Shendage et al., 2005).
Pharmaceutical Research
In pharmaceutical research, 3-Methylimidazolidin-4-one derivatives have shown promise. An example is their use in the development of PARP inhibitors for cancer treatment. These derivatives exhibited significant enzyme potency and cellular efficacy, demonstrating the compound's potential in drug discovery (Penning et al., 2009).
Antimicrobial Applications
Compounds containing 3-Methylimidazolidin-4-one substructures, like Rocheicoside A, have been isolated from marine-derived actinomycetes and shown significant antimicrobial activity. This highlights its potential in developing new antimicrobial agents (Aksoy et al., 2015).
Textile Industry Applications
In the textile industry, derivatives of 3-Methylimidazolidin-4-one have been used to create durable and regenerable antimicrobial textiles. The compound has been involved in producing halamine structures that provide long-lasting antibacterial efficacy to fabrics (Qian & Sun, 2003).
Organic Synthesis and Catalysis
The compound has been used in organic synthesis, such as in the preparation of bioactive heteroaryl thiazolidine-2,4-diones. This illustrates its utility as a building block in synthesizing various heterocyclic compounds with potential biological activities (Ibrahim et al., 2011).
Mass Spectrometry Studies
In mass spectrometry studies, N-methylimidazolidin-4-one organocatalysts were investigated, providing insights into the substance type characterization based on fragmentation patterns (Schmidt & Engeser, 2017).
Ionic Liquid Research
3-Methylimidazolidin-4-one derivatives have been involved in ionic liquid research, highlighting their potential in green chemistry and sustainable processes, such as in the synthesis of dihydropyrimidin-2(1H)-ones (Kefayati et al., 2012).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful . The hazard statements associated with it are H302, H315, H319, H335, which indicate that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place .
properties
IUPAC Name |
3-methylimidazolidin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O.ClH/c1-6-3-5-2-4(6)7;/h5H,2-3H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQRVWPRBMBVQSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CNCC1=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylimidazolidin-4-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-{[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-N-(pyrrolidin-3-yl)acetamide hydrochloride](/img/structure/B1429985.png)



![4-[(3-Methylbutyl)amino]butanoic acid hydrochloride](/img/structure/B1429991.png)
![[2-(2,2-Difluoroethoxy)pyridin-4-yl]methanamine](/img/structure/B1429992.png)

![2-[Cyclopentyl(methyl)amino]-2-methylpropanoic acid hydrochloride](/img/structure/B1429996.png)
![8-methoxy-4H,5H-naphtho[2,1-d][1,3]thiazol-2-amine](/img/structure/B1429997.png)
![1-[5-(4-Chlorophenyl)thiophen-2-yl]ethan-1-amine hydrochloride](/img/structure/B1430000.png)

![3-[4-(1,2,3,6-Tetrahydropyridin-4-yl)phenoxymethyl]benzonitrile hydrochloride](/img/structure/B1430003.png)